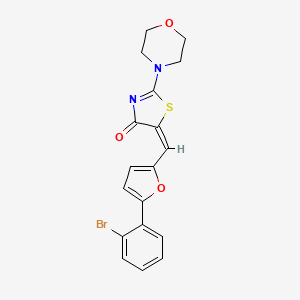

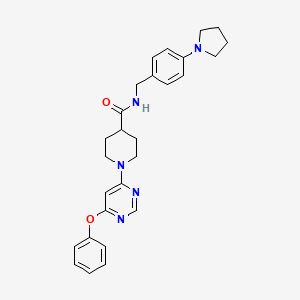

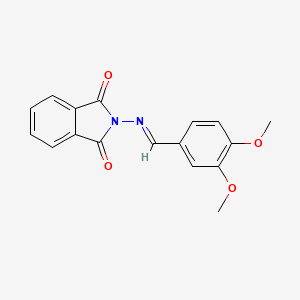

4-(tert-butyl)-N-(3-(6-oxopyridazin-1(6H)-yl)propyl)benzamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

4-(tert-butyl)-N-(3-(6-oxopyridazin-1(6H)-yl)propyl)benzamide is a chemical compound that has garnered significant attention in recent years due to its potential applications in scientific research. This compound, also known as TAK-659, is a selective inhibitor of the enzyme Bruton's tyrosine kinase (BTK). BTK plays a crucial role in the development and activation of B cells, which are responsible for producing antibodies in response to infections. Inhibiting BTK activity with TAK-659 has been shown to have therapeutic potential in the treatment of various autoimmune diseases and cancers.

Applications De Recherche Scientifique

Fluorescence Chemosensor for Selective Detection

A study designed a phenoxazine-based fluorescence chemosensor, 4PB, which includes the structural motif of 4-(tert-butyl)-benzamide, for the selective detection of Ba2+ ions over other alkaline metal ions. The chemosensor exhibited high selectivity and sensitivity for Ba2+ detection with a detection limit of 0.282 µM. This application is critical in environmental monitoring and biological studies. The detection mechanism is based on intramolecular charge transfer (ICT), confirmed by DFT studies, and its effectiveness in live cell imaging was demonstrated in MCF-7 cells (P. Ravichandiran et al., 2019).

Synthesis of Ortho-linked Polyamides

Research into the synthesis of polyamides based on bis(ether-carboxylic acid) or bis(ether amine) derived from 4-tert-butylcatechol revealed the preparation of noncrystalline, soluble, and thermally stable polyamides. These materials, which incorporate the tert-butyl group, are noted for their flexibility, transparency, and high glass transition temperatures, making them suitable for various high-performance applications in material science (S. Hsiao et al., 2000).

Advanced Synthesis & Catalysis

A methodology utilizing a Cp*Co(III) catalyst for the amidation of benzamides, which could relate to derivatives of 4-(tert-butyl)-benzamide, facilitated the preparation of 1,2,3-benzotriazin-4(3H)-one derivatives. These compounds have potential applications as pesticides and pharmaceuticals. This process illustrates the compound's versatility as a scaffold for the development of functional molecules through direct C-H functionalization protocols (P. Chirila et al., 2018).

Antimycobacterial and Antifungal Activities

A series of compounds, including chlorinated N-phenylpyrazine-2-carboxamides, demonstrated promising antimycobacterial and antifungal activities. These studies highlight the potential biomedical applications of derivatives of 4-(tert-butyl)-benzamide in addressing infectious diseases (M. Doležal et al., 2010).

Iron-catalyzed Benzamide Formation

An iron-catalyzed method for forming benzamides from benzylic alcohols and amines, including those related to 4-(tert-butyl)-benzamide, was developed. This process is noteworthy for its simplicity, general applicability, and potential for large-scale synthesis, underscoring the versatility of 4-(tert-butyl)-benzamide derivatives in organic synthesis (X. Bantreil et al., 2014).

Propriétés

IUPAC Name |

4-tert-butyl-N-[3-(6-oxopyridazin-1-yl)propyl]benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H23N3O2/c1-18(2,3)15-9-7-14(8-10-15)17(23)19-11-5-13-21-16(22)6-4-12-20-21/h4,6-10,12H,5,11,13H2,1-3H3,(H,19,23) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QZQKJYCJVYPUJD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=CC=C(C=C1)C(=O)NCCCN2C(=O)C=CC=N2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H23N3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

313.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-chloro-N-{2-[2-(4-methoxyphenyl)-4-methyl-1,3-thiazol-5-yl]ethyl}benzamide](/img/structure/B2993525.png)

![2-[[6-(3-Methoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]sulfanyl]-1-pyrrolidin-1-ylethanone](/img/structure/B2993534.png)

![2-[(3Z)-1-[(tert-butoxy)carbonyl]pyrrolidin-3-ylidene]-2-fluoroacetic acid](/img/structure/B2993537.png)

![2,3,3a,4,6,7-Hexahydro-1H-pyrano[3,4-c]pyrrol-7a-yl(pyrrolidin-1-yl)methanone;hydrochloride](/img/structure/B2993538.png)